molecular formula C5H10BrNO2 B13511163 Methyl 2-amino-4-bromobutanoate

Methyl 2-amino-4-bromobutanoate

Cat. No.: B13511163
M. Wt: 196.04 g/mol
InChI Key: HKPGHQPOZUTBJI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromobutanoate is an organic compound with the molecular formula C5H10BrNO2 It is a derivative of butanoic acid, featuring both an amino group and a bromine atom, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-bromobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino butanoate. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as dichloromethane, with the reaction mixture being stirred at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-bromobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs. The bromine atom’s size and electronegativity make it particularly useful in certain synthetic applications and biological studies.

Properties

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

methyl 2-amino-4-bromobutanoate

InChI

InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3

InChI Key

HKPGHQPOZUTBJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCBr)N

Origin of Product

United States

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